![molecular formula C22H16N2O2S B14360545 N-[4-(4-Oxo-4H-1-benzopyran-2-yl)phenyl]-N'-phenylthiourea CAS No. 90162-81-5](/img/structure/B14360545.png)
N-[4-(4-Oxo-4H-1-benzopyran-2-yl)phenyl]-N'-phenylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-Oxo-4H-1-benzopyran-2-yl)phenyl]-N’-phenylthiourea is a complex organic compound that belongs to the class of thioureas This compound is characterized by the presence of a benzopyran ring system, which is a fused ring structure containing both benzene and pyran rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-Oxo-4H-1-benzopyran-2-yl)phenyl]-N’-phenylthiourea typically involves the reaction of 4-oxo-4H-1-benzopyran-2-carboxylic acid with phenyl isothiocyanate in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(4-Oxo-4H-1-benzopyran-2-yl)phenyl]-N’-phenylthiourea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiourea moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted thiourea derivatives.
Aplicaciones Científicas De Investigación
N-[4-(4-Oxo-4H-1-benzopyran-2-yl)phenyl]-N’-phenylthiourea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[4-(4-Oxo-4H-1-benzopyran-2-yl)phenyl]-N’-phenylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparación Con Compuestos Similares
Similar Compounds
4-Oxo-4H-1-benzopyran-2-carboxylic acid: Shares the benzopyran ring system but lacks the thiourea moiety.
Phenyl isothiocyanate: Contains the isothiocyanate group but lacks the benzopyran ring system.
Uniqueness
N-[4-(4-Oxo-4H-1-benzopyran-2-yl)phenyl]-N’-phenylthiourea is unique due to the combination of the benzopyran ring system and the thiourea moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
90162-81-5 |
|---|---|
Fórmula molecular |
C22H16N2O2S |
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
1-[4-(4-oxochromen-2-yl)phenyl]-3-phenylthiourea |
InChI |
InChI=1S/C22H16N2O2S/c25-19-14-21(26-20-9-5-4-8-18(19)20)15-10-12-17(13-11-15)24-22(27)23-16-6-2-1-3-7-16/h1-14H,(H2,23,24,27) |
Clave InChI |
ZUCDATPPGXAPPF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)C3=CC(=O)C4=CC=CC=C4O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





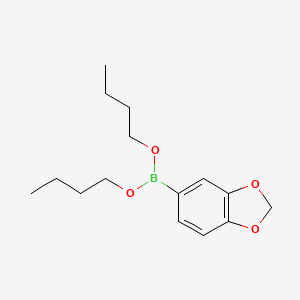


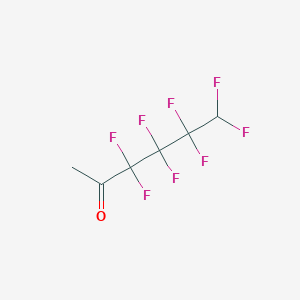
![{4-[(Oxan-2-yl)oxy]butyl}(triphenyl)phosphanium iodide](/img/structure/B14360504.png)
plumbane](/img/structure/B14360510.png)
![2-Chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-ethylbenzamide](/img/structure/B14360517.png)
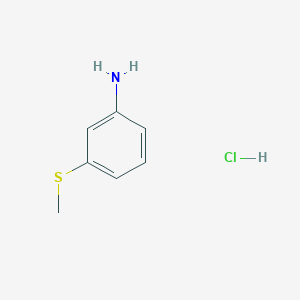
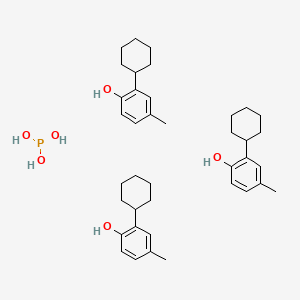
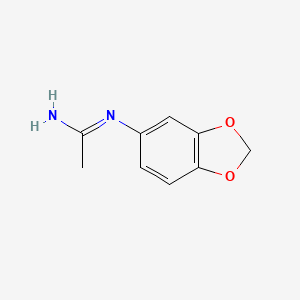
![4-[2-(2-Methoxyphenoxy)propylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14360561.png)
